Vinylferrocen
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Overview
Description
Vinylferrocen, also known as ethenylferrocene, is an organometallic compound with the formula (C₅H₅)Fe(C₅H₄CH=CH₂). It is a derivative of ferrocene, featuring a vinyl group attached to one of the cyclopentadienyl ligands. This compound is an orange, air-stable oily solid that is soluble in nonpolar organic solvents . This compound is the ferrocene analogue of styrene and serves as a precursor to some polyferrocenes .
Preparation Methods
Vinylferrocen can be synthesized through the dehydration of α-hydroxylethylferrocene, which is obtained from acetylferrocene . The synthetic route involves the following steps:
Acetylation: Ferrocene undergoes acetylation to form acetylferrocene.
Reduction: Acetylferrocene is reduced to α-hydroxylethylferrocene.
Dehydration: α-Hydroxylethylferrocene is dehydrated to yield this compound.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a reliable pathway for its preparation.
Chemical Reactions Analysis
Vinylferrocen undergoes various chemical reactions, including:
Diels–Alder Reaction: In its ferrocenium state, this compound acts as a dienophile, participating in Diels–Alder reactions to form cyclohexene derivatives.
Thiol Addition: The ferrocenium state of this compound also facilitates thiol addition reactions, forming thioether derivatives.
Common reagents and conditions for these reactions include chemical oxidants for oxidation and dienes or thiols for Diels–Alder and thiol addition reactions, respectively. The major products formed from these reactions are cyclohexene and thioether derivatives.
Scientific Research Applications
Vinylferrocen has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of vinylferrocen involves its ability to undergo reversible oxidation and reduction. The ferrocene unit can be oxidized to ferrocenium, which is more electron-deficient and reactive. This redox behavior allows this compound to participate in various chemical reactions, such as Diels–Alder and thiol addition reactions . The molecular targets and pathways involved include the electron-rich alkene moiety and the electron-deficient ferrocenium state.
Comparison with Similar Compounds
Vinylferrocen can be compared with other ferrocene derivatives, such as:
Ferrocenemethanol: Contains a hydroxymethyl group instead of a vinyl group.
1,1′-Ferrocenedimethanol: Features two hydroxymethyl groups attached to the cyclopentadienyl ligands.
1,1′-Dimethylferrocene: Contains two methyl groups attached to the cyclopentadienyl ligands.
This compound is unique due to its vinyl group, which imparts distinct reactivity and redox properties, making it a versatile compound for various applications.
Biological Activity
Vinylferrocene, a derivative of ferrocene, has garnered attention in recent years due to its unique structural properties and potential biological activities. This article explores the biological activity of vinylferrocene, focusing on its synthesis, pharmacological applications, and relevant case studies.
1. Structural Characteristics and Synthesis
Vinylferrocene features a vinyl group attached to a ferrocene moiety, which enhances its lipophilicity and ability to cross cell membranes. The synthesis of vinylferrocene typically involves the reaction of ferrocene with vinyl halides or through thiol-ene chemistry, which allows for the creation of various derivatives with tailored properties .
2. Biological Activity Overview
Vinylferrocene and its derivatives have shown promising biological activities, particularly in the fields of anticancer and antimicrobial research. The following table summarizes key findings related to the biological activity of vinylferrocene:
3.1 Anticancer Activity
A study conducted on ferrocenyl chalcones, including vinylferrocene derivatives, revealed their ability to induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death . Notably, certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, indicating their potential as effective anticancer agents.
3.2 Antimicrobial Studies
Research has shown that vinylferrocene derivatives possess antimicrobial properties that can be attributed to their ability to disrupt bacterial cell membranes. A series of experiments demonstrated that these compounds were effective against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
3.3 Antiviral Research
The antiviral potential of vinylferrocene was explored through molecular docking studies against the Mpro protein of SARS-CoV-2. The results indicated that several derivatives could effectively bind to the active site of the enzyme, potentially inhibiting viral replication . This highlights the importance of vinylferrocene in developing new antiviral therapies.
4. Conclusion
Vinylferrocene represents a promising compound in medicinal chemistry with diverse biological activities, particularly in anticancer and antimicrobial applications. Ongoing research is essential to further elucidate its mechanisms of action and optimize its therapeutic potential.
Properties
Molecular Formula |
C12H12Fe |
---|---|
Molecular Weight |
212.07 g/mol |
InChI |
InChI=1S/C7H7.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2-6H,1H2;1-5H; |
InChI Key |
LCPVTGDQYVLJHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C[CH]C=C1.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
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